4-(2-Hydroxy-3-(1-piperidinyl)propyl)-1-piperazinecarbaldehyde
Description
4-(2-Hydroxy-3-(1-Piperidinyl)propyl)-1-Piperazinecarbaldehyde is a piperazine derivative characterized by a hydroxypropyl-piperidine side chain and an aldehyde functional group. Its molecular structure combines a piperazine core with a hydroxy-substituted propyl chain linked to a piperidine ring and a terminal aldehyde moiety.
Properties
CAS No. |
4122-84-3 |
|---|---|
Molecular Formula |
C13H25N3O2 |
Molecular Weight |
255.36 g/mol |
IUPAC Name |
4-(2-hydroxy-3-piperidin-1-ylpropyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C13H25N3O2/c17-12-16-8-6-15(7-9-16)11-13(18)10-14-4-2-1-3-5-14/h12-13,18H,1-11H2 |
InChI Key |
GAUYDPLFKRENDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(CN2CCN(CC2)C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 62380 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available chemicals.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reactions.
Purification: After the reactions, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain NSC 62380 in its pure form.
Industrial Production Methods
In an industrial setting, the production of NSC 62380 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Reactants: Large quantities of starting materials are used to produce NSC 62380 on a commercial scale.
Optimized Conditions: Reaction conditions are optimized for maximum yield and purity, often involving continuous monitoring and adjustment.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
NSC 62380 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 62380 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of NSC 62380.
Scientific Research Applications
NSC 62380 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: The compound is studied for its effects on biological systems, including its potential as a therapeutic agent.
Medicine: NSC 62380 is investigated for its pharmacological properties and potential use in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of NSC 62380 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: NSC 62380 binds to specific receptors on the surface of cells, triggering a series of intracellular events.
Modulating Enzymes: It can modulate the activity of enzymes involved in various biochemical pathways.
Altering Gene Expression: The compound may influence gene expression, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine derivatives are widely studied for their pharmacological versatility. Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on key structural variations and their implications for biological activity.
Structural and Functional Group Variations
(a) Piperazine vs. Piperidine Substitutions
- 1-(4-Piperidinyl)-2-(3-methoxyphenyl)ethanone: Replaces the piperazine ring with a piperidine ring and lacks the aldehyde group. This substitution correlates with antidepressant activity, suggesting that piperidine-containing compounds may preferentially modulate monoaminergic pathways compared to piperazine derivatives .
- 4-(Cyclopropylmethyl)piperazine : Retains the piperazine core but substitutes the hydroxypropyl-piperidine side chain with a cyclopropylmethyl group. This simplification reduces steric hindrance and enhances anxiolytic effects, likely due to improved receptor binding .
(b) Aldehyde Group Influence
- 4-(5-(1-Hydroxypropyl)pyridin-2-yl)piperazine-1-carbaldehyde : Features a pyridine ring instead of piperidine and retains the aldehyde group. The aldehyde enhances electrophilic reactivity, enabling Schiff base formation, which may facilitate interactions with biological nucleophiles (e.g., lysine residues in enzymes) .
- Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate: Replaces the aldehyde with an ethyl ester and introduces a nitro-phenoxy group.
(c) Side Chain Modifications
- 3-{3-[4-(4-Chlorophenoxy)piperidin-1-yl]-2-hydroxypropyl}-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione hydrochloride: Incorporates an imidazolidine-dione moiety instead of the aldehyde. This modification increases structural rigidity and is associated with neuroprotective properties .
- 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol: Substitutes the piperazine core with a piperidine ring and adds bulky aromatic groups (naphthalene, quinoline). These changes confer high specificity for serotonin receptors (e.g., 5-HT1F antagonism with Ki = 11 nM) .
Pharmacological Implications
- Aldehyde Group : The presence of the aldehyde in the target compound may enable covalent interactions with biological targets, a feature absent in ester- or ketone-containing analogs .
- Piperazine vs. Piperidine Cores : Piperazine derivatives generally exhibit broader receptor modulation (e.g., serotonin, dopamine), while piperidine-containing compounds may show higher selectivity for specific pathways (e.g., 5-HT1F) .
Future Research Directions
- Target Profiling : Biochemical assays to identify the compound’s affinity for neurotransmitter receptors (e.g., 5-HT, NMDA) .
- Dose-Response Studies : Validate activity across concentrations to establish therapeutic windows .
- Structural Optimization : Explore substitutions (e.g., methoxy, nitro groups) to enhance binding or solubility .
Biological Activity
4-(2-Hydroxy-3-(1-piperidinyl)propyl)-1-piperazinecarbaldehyde, with the CAS number 4122-84-3, is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may influence its interaction with biological targets, particularly in the realms of neuropharmacology and enzymatic inhibition.
- Molecular Formula : C13H25N3O2
- Molecular Weight : 255.357 g/mol
- Appearance : Typically appears as a white to off-white solid.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its effects on neurotransmitter systems and enzyme inhibition, particularly concerning tyrosinase (TYR) and NMDA receptors.
1. Enzymatic Inhibition
Research has indicated that derivatives of piperazine, including this compound, can act as effective inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis. Tyrosinase inhibitors are valuable in treating conditions like hyperpigmentation and melanoma.
- Inhibition Studies : A study highlighted the inhibitory effects of various piperazine derivatives on TYR from Agaricus bisporus. The best-performing compounds exhibited IC50 values significantly lower than standard inhibitors like kojic acid, indicating a strong potential for therapeutic applications in skin disorders related to melanin production .
2. Neuropharmacological Effects
The compound's structural similarities to known NMDA receptor antagonists suggest potential neuroprotective effects. NMDA receptors are crucial in synaptic plasticity and memory function, and their modulation can have implications in treating neurodegenerative diseases.
- Case Study : Research into similar piperazine compounds has shown that they can selectively inhibit NR1/2B subtype NMDA receptors, which are implicated in conditions such as Alzheimer's disease. These findings suggest that this compound may share similar properties, warranting further investigation into its neuroprotective capabilities .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities observed in related piperazine derivatives:
Antioxidant Activity
In addition to enzyme inhibition, antioxidant properties have been noted in several studies involving piperazine derivatives. Antioxidants play a critical role in mitigating oxidative stress, which is associated with various chronic diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
